SMS2-IN-Ly93 is a novel potent and selective sms2 inhibitor, showing more than 1400-fold selectivity over sms1
Ly93
CAS No.: 1883528-69-5
Cat. No.: VC0543450
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1883528-69-5 |
---|---|
Molecular Formula | C21H20N2O2 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide |
Standard InChI | InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) |
Standard InChI Key | YRUSTWBJNUPPQI-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Canonical SMILES | CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural and Physicochemical Properties
Ly93’s structure features a benzyloxybenzamide core with substitutions that enhance SMS2 affinity and selectivity. The SMILES notation reflects its planar aromatic system and amide linkage, critical for target engagement .
Table 1: Key Chemical Properties of Ly93
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 332.4 g/mol |
Solubility | 250 mg/mL in DMSO |
Storage Conditions | -20°C (desiccated) |
Selectivity (SMS2/SMS1) | >1,400-fold |
Ly93 is stable at -20°C for one month but requires aliquoting to prevent freeze-thaw degradation . Its solubility in aqueous buffers is limited, necessitating DMSO stock solutions for in vitro assays .
Pharmacological Activity
Ly93 inhibits SMS2 with an IC<sub>50</sub> of 91 nM, compared to 133.9 µM for SMS1, confirming its isoform specificity . This selectivity arises from differential interactions with SMS2’s substrate-binding pocket, as revealed by molecular docking studies . In C57BL/6J mice, a 100 mg/kg oral dose reduced plasma SM by 40% within seven days, establishing in vivo target engagement .
Mechanism of Action
Inhibition of Sphingomyelin Biosynthesis
By blocking SMS2, Ly93 depletes cellular SM and elevates its precursor, ceramide. In Huh7 hepatoma cells, 100 µM Ly93 reduced LDL receptor expression by 35%, linking SM metabolism to cholesterol homeostasis . Concurrently, Ly93 enhances cholesterol efflux from macrophages by upregulating ABCA1 transporters, a process critical for reverse cholesterol transport .
Modulation of Insulin Signaling
In high-fat diet (HFD)-induced insulin-resistant mice, Ly93 (50 mg/kg/day) improved glucose tolerance by 25% and reduced fasting insulin by 30% . Mechanistically, it increased phosphorylation of IRS-1 (Tyr612), Akt (Ser473), and GSK-3β (Ser9), enhancing insulin receptor signaling . Exogenous SM reversed these effects in vitro, confirming SMS2’s role in insulin resistance .
Anti-Inflammatory Effects
Ly93 suppresses LPS-induced TNF-α and MCP-1 secretion in macrophages by 50–60%, attenuating pro-inflammatory cascades . This aligns with reduced macrophage infiltration in aortic plaques of apolipoprotein E knockout (apoE KO) mice treated with Ly93 .
Preclinical Research Findings
Atherosclerosis Models
In apoE KO mice fed a Western diet, Ly93 (30–100 mg/kg/day, oral) reduced aortic root lesions by 45–60% and total aortic plaque area by 35–50% over 12 weeks . Histopathology revealed a 40% decrease in plaque macrophage content, correlating with reduced SM accumulation .
Table 2: Ly93’s Effects in ApoE KO Mice
Parameter | 30 mg/kg Dose | 100 mg/kg Dose |
---|---|---|
Aortic Root Lesion Area | 30% Reduction | 60% Reduction |
Plasma SM Levels | 25% Decrease | 40% Decrease |
Macrophage Content | 20% Reduction | 40% Reduction |
Glucose Metabolism Studies
HFD-fed C57BL/6 mice receiving Ly93 (50 mg/kg/day) exhibited 20% lower fasting glucose and 30% improved insulin tolerance compared to controls . Hepatic Akt phosphorylation increased twofold, restoring insulin sensitivity .
Pharmacokinetics and Dosing
Absorption and Bioavailability
In C57BL/6J mice, Ly93 achieved a C<sub>max</sub> of 1.2 µg/mL at 2 hours post-oral administration (100 mg/kg), with a half-life of 4.5 hours . Plasma exposure (AUC) was dose-proportional between 30–100 mg/kg, supporting once-daily dosing .
Formulation Considerations
Ly93’s poor aqueous solubility (0.3 mg/mL in PBS) necessitates lipid-based formulations for in vivo studies . Supplier protocols recommend preparing stock solutions in DMSO followed by dilution in 0.5% methylcellulose .
Therapeutic Implications
Atherosclerosis
Ly93’s dual action—reducing SM-rich lipoprotein retention and enhancing plaque stability—positions it as a candidate for atherosclerotic cardiovascular disease .
Type 2 Diabetes
By improving insulin signaling and reducing hepatic gluconeogenesis, Ly93 may complement existing antidiabetic therapies .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Preliminary data show Ly93 reduces hepatic triglyceride content by 25% in HFD mice, warranting exploration in NAFLD models .
Future Directions
-
Clinical Translation: Phase I trials to assess safety in humans.
-
Combination Therapy: Testing Ly93 with statins or PCSK9 inhibitors.
-
Biomarker Development: Plasma SM as a pharmacodynamic marker.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume